molecular formula C9H10N2OS B13707205 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one

2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one

Cat. No.: B13707205
M. Wt: 194.26 g/mol
InChI Key: IBRNESQTAHXKTD-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one (CAS 4473-24-9) is a nitrogen- and sulfur-containing heterocyclic compound with a molecular formula of C9H10N2OS and a molecular weight of 194.26 g/mol . It serves as a valuable molecular building block and intermediate in organic synthesis and medicinal chemistry research . Benzo[d]isothiazol-3(2H)-one derivatives are significant scaffolds in pharmaceutical research, exhibiting a broad spectrum of biological activities . These include antibacterial and antifungal properties, making this core structure relevant for developing new biocides and preservatives . Furthermore, research into structurally similar 2-aminobenzo[d]isothiazol-3-one derivatives has demonstrated potent antiplatelet activity, showing 3 to 20 times greater efficacy than acetylsalicylic acid in inhibiting aggregation induced by agonists like arachidonic acid and ADP . Some derivatives also exhibit additional spasmolytic (vasodilating) effects, which is of interest for researching treatments for vaso-occlusive disorders . The compound is provided as a characterized reference standard for analytical method development, validation, and quality control during drug synthesis . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(2-aminoethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C9H10N2OS/c10-5-6-11-9(12)7-3-1-2-4-8(7)13-11/h1-4H,5-6,10H2

InChI Key

IBRNESQTAHXKTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCN

Origin of Product

United States

Preparation Methods

Synthesis via Thiosalicylic Acid Derivatives and Cyclization

Method Overview:

This classical approach employs thiosalicylic acid as a precursor, which undergoes chlorination followed by cyclization to produce the target compound.

Procedure:

  • Step 1: Thiosalicylic acid reacts with thionyl chloride at elevated temperatures (~80°C) for approximately 12 hours, converting the acid into its corresponding acyl chloride intermediate.
  • Step 2: The acyl chloride is then directly reacted with an excess of amines (e.g., ethylamine) in an organic solvent such as dichloromethane (DCM) at room temperature for about 20 hours.
  • Step 3: The mixture is washed with water, dried, and the product purified via column chromatography.

Outcome:

This method yields 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one with high efficiency, often exceeding 90% yield, depending on the specific amine used.

Research Reference:

  • The approach is detailed in a patent (EP0702008A2), which describes the use of thiosalicylic acid and sodium hydroxide for cyclization, emphasizing its industrial applicability and efficiency.

Synthesis Using Amine-Substituted Precursors and Cyclization

Method Overview:

Recent research has demonstrated the synthesis of N-substituted benzisothiazolones, which can be further modified to obtain the aminoethyl derivative.

Procedure:

  • Step 1: 2-Amino-5-substituted phenyl-1,3,4-thiadiazoles are reacted with benzisothiazolin-3-one-2-ylacetic acid derivatives in the presence of coupling reagents such as EDCI and HOBT in solvents like DMSO or DMF.
  • Step 2: The mixture is stirred at room temperature for 16-20 hours, leading to amide bond formation.
  • Step 3: Purification via column chromatography yields the desired compound.

Research Data:

  • Variations of this method produce derivatives with yields ranging from 71% to 82%, as reported in recent synthesis studies.

Synthesis via Nucleophilic Substitution and Cyclization of Halogenated Precursors

Method Overview:

This route involves halogenation of benzo[d]isothiazol-3(2H)-one intermediates, followed by nucleophilic substitution with ethylenediamine.

Procedure:

  • Step 1: Halogenate benzo[d]isothiazol-3-one derivatives (e.g., with N-bromosuccinimide or other halogenating agents).
  • Step 2: React the halogenated intermediate with ethylenediamine in a polar aprotic solvent like DMSO or acetone at room temperature or mild heating.
  • Step 3: The nucleophilic amine displaces the halogen, forming the aminoethyl side chain, followed by intramolecular cyclization to form the target compound.

Research Evidence:

  • This method has been successfully employed in synthesizing derivatives with yields around 78-89%, demonstrating its practicality for large-scale synthesis.

Copper-Mediated C–S and N–S Bond Formation

Method Overview:

A more advanced route involves copper catalysis to form C–S and N–S bonds, enabling the synthesis of benzisothiazolones, which can be converted into the aminoethyl derivative.

Procedure:

  • Step 1: Benzamides derived from aromatic acids and heterocyclic amines are coupled with sulfur under aerobic conditions in the presence of Cu(OAc)₂.H₂O, Ag₂O, and tetrabutylammonium iodide in dichloromethane at 90°C.
  • Step 2: The resulting intermediates undergo further functionalization, such as nucleophilic substitution with ethylenediamine, to introduce the aminoethyl group.

Research Data:

  • This method produces a broad range of derivatives with moderate to high yields, suitable for complex molecule synthesis.

One-Pot Multi-Step Synthesis via Halogenation and Cyclization

Method Overview:

This approach streamlines the synthesis by combining halogenation and cyclization steps in a single pot, reducing purification steps.

Procedure:

  • Step 1: Halogenate the benzo[d]isothiazol-3-one precursor with halogenating agents like N-bromosuccinimide.
  • Step 2: Add ethylenediamine directly to the reaction mixture, facilitating nucleophilic substitution and cyclization simultaneously.
  • Step 3: Isolate the product after completion.

Research Evidence:

  • Patent literature indicates this method is efficient, with yields often exceeding 80%, and is suitable for industrial scale-up.

Summary of Preparation Methods

Method Starting Material Key Reagents Key Conditions Typical Yield Advantages
1. Thiosalicylic acid route Thiosalicylic acid Thionyl chloride, amines 80–90°C, 12–20 hrs >90% Simple, high yield, scalable
2. Amide coupling 2-Amino-phenyl derivatives EDCI, HOBT Room temp, 16–20 hrs 71–82% Versatile for derivatives
3. Halogenation & nucleophilic substitution Halogenated benzisothiazolones Ethylenediamine Room temp 78–89% Good for functionalization
4. Copper catalysis Aromatic acids + heterocycles Cu(OAc)₂, Ag₂O 90°C, aerobic Moderate-high Suitable for complex molecules
5. One-pot halogenation & cyclization Benzisothiazolone precursors NBS, ethylenediamine Mild heating >80% Efficient, scalable

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups to the aminoethyl moiety.

Scientific Research Applications

2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-Substituted Derivatives

  • Antimicrobial Activity: N-Camphene Derivative: A quaternary ammonium salt with a camphene-derived substituent demonstrated enhanced solubility in nonpolar solvents and superior antimicrobial activity compared to the parent compound . 2-(4-Methyl-3-(Piperidin-1-ylsulfonyl)Phenyl) Derivative: Exhibited potent HIV-1 inhibition (EC₅₀ = 1.68 µM) due to the electron-withdrawing piperidinylsulfonyl group enhancing target binding .

Amino and Hydroxyalkyl Derivatives

  • Mannich Base Derivatives (e.g., 2-(3-Hydroxybenzyl)) : These compounds showed dual activity as acetylcholinesterase (AChE) inhibitors (IC₅₀ = 1.09–2.01 µM) and antioxidants, with improved blood-brain barrier permeability for Alzheimer’s disease therapy .

Oxidation State and Reactivity

  • 1-Oxides : Synthesized via Selectfluor-mediated oxidation, these derivatives retain reactivity for further functionalization and exhibit antifungal and anxiolytic activities .
  • 1,1-Dioxides (Saccharin Derivatives) : Fully oxidized analogs like saccharin are widely used as sweeteners. Derivatives such as 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-1,1-dioxide were synthesized for structural studies, highlighting stability and crystallographic utility .

Enzyme Inhibition

  • AChE/MAO-B Dual Inhibitors : Compound 49 (benzo[d]isothiazol-3(2H)-one linked to a piperazine moiety) showed dual inhibition, leveraging the heterocyclic core for π-π stacking with enzyme active sites .
  • mIDH1 Inhibition : The 2-(3-(Trifluoromethyl)Phenyl) Derivative selectively inhibited mutant isocitrate dehydrogenase 1 (mIDH1) without affecting wild-type enzymes, likely due to steric and electronic effects of the trifluoromethyl group .

Comparative Data Table

Compound Name / Substituents Biological Activity Key Findings Reference
2-(4-Methyl-3-(Piperidin-1-ylsulfonyl)Phenyl) HIV-1 inhibition EC₅₀ = 1.68 µM; CC₅₀ ≥100 µM
2-(3-Hydroxybenzyl) (Mannich base) AChE inhibition, Antioxidant IC₅₀ = 1.09 µM (AChE); reduced Aβ aggregation
2-Phenyl (BITZ antimalarials) Plasmodium IspD inhibition IC₅₀ ~1 µM; covalent binding via disulfide
N-Camphene derivative Antimicrobial Higher solubility and activity vs. parent
Saccharin (1,1-dioxide) Sweetener Non-toxic; commercial use
2-(3-(Trifluoromethyl)Phenyl) mIDH1 inhibition Selective D-2HG reduction; mechanism unclear

Biological Activity

2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a benzo[d]isothiazole core, characterized by a benzene ring fused to an isothiazole ring, with an aminoethyl substituent that enhances its chemical reactivity and potential therapeutic applications.

  • Molecular Formula : C9H10N2OS
  • Molar Mass : Approximately 194.25 g/mol

The unique structure of this compound contributes to its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

Microorganism MIC (µg/ml) Activity
Bacillus subtilis0.07 - 6Good antibacterial properties
Streptococcus pyogenes<0.1Highly sensitive
Staphylococcus aureus0.5 - 3Effective against penicillin-resistant strains
Haemophilus influenzae1 - 4Notable activity
Saccharomyces cerevisiae3 - 6Antifungal activity

These findings indicate that this compound and its derivatives are promising candidates for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. Certain derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative was found to significantly reduce the viability of cancer cell lines in vitro, suggesting its potential as an anticancer agent .

The mechanism of action for the biological activities of this compound involves several pathways:

  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with protein synthesis.
  • Anticancer Mechanisms : It induces apoptosis via mitochondrial pathways and inhibits key signaling pathways involved in cell proliferation .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the efficacy of various derivatives against clinical isolates of resistant bacteria. The results indicated that specific modifications to the aminoethyl side chain enhanced antibacterial potency, particularly against Gram-positive bacteria .
  • Anticancer Evaluation : Another research project focused on the cytotoxic effects of this compound on breast cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and isothiazole precursors. For example, derivatives with chlorophenyl or piperazine groups are synthesized via nucleophilic substitution or condensation under controlled pH and temperature (e.g., acetonitrile as a solvent, 75–135°C). Copper catalysts (e.g., CuCl) and sulfur sources are critical for C–S bond formation in one-pot reactions . Purification often employs silica gel chromatography with hexane/ethyl acetate gradients .

Q. Which characterization techniques are critical for confirming the structure and purity of benzoisothiazolone derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like ketones or sulfonyl groups. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric purity. Melting point determination and X-ray crystallography (for crystalline derivatives) further corroborate structural integrity .

Q. What safety precautions are necessary when handling benzoisothiazolone derivatives in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, due to allergic potential and respiratory hazards. Work in a fume hood to avoid inhalation. First-aid measures for skin contact include immediate washing with soap/water. For spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of N-substituted benzoisothiazolones?

  • Methodological Answer : Yield optimization requires fine-tuning catalyst loading (e.g., 10 mol% CuCl), sulfur stoichiometry (1.5 equivalents), and base selection (K₂CO₃ or Cs₂CO₃). Solvent polarity (DMF vs. acetonitrile) and temperature gradients (e.g., 135°C for cyclization) significantly impact reaction efficiency. Monitoring via TLC ensures reaction progression and minimizes byproducts .

Q. What strategies are employed to elucidate the biological mechanisms of benzoisothiazolone derivatives, such as enzyme inhibition?

  • Methodological Answer : Target-specific assays (e.g., HIV-1 reverse transcriptase inhibition) use recombinant enzymes and cell-based models. Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., sulfonyl or morpholine groups). Computational docking predicts binding interactions, while in vitro cytotoxicity screens (e.g., against HEK293 cells) validate selectivity .

Q. How do structural modifications (e.g., sulfonyl groups, halogen substituents) impact the pharmacological profile of benzoisothiazolone derivatives?

  • Methodological Answer : Chlorophenyl groups enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Sulfonyl moieties improve solubility and target affinity for enzymes like phosphomannose isomerase. Piperazine-linked derivatives show neuroactivity due to structural mimicry of psychoactive drugs .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Methodological Answer : Contradictions (e.g., high antifungal activity vs. cytotoxicity) require replication under standardized conditions (e.g., identical cell lines, MIC protocols). Assess compound purity via HPLC and control for batch-to-batch variability. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Key Notes

  • Avoid abbreviations; use full chemical names.
  • Citations follow format, referencing evidence numbers provided.
  • For extended protocols, consult supplementary data from .

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